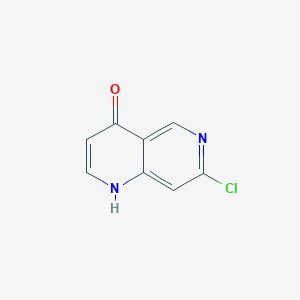

7-Chloro-1H-1,6-naphthyridin-4-one

描述

Historical Context and Significance of Naphthyridine Scaffolds in Drug Discovery

The journey of naphthyridines in medicine is a compelling narrative of chemical innovation. These scaffolds are recognized for their versatile biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. researchgate.netnih.gov

The story of naphthyridine-based drugs began with the synthesis of nalidixic acid in 1962. nih.gov This first-generation quinolone antibiotic, characterized by a 1,8-naphthyridine (B1210474) core, marked a significant milestone in the treatment of urinary tract infections by inhibiting bacterial DNA gyrase. nih.gov The success of nalidixic acid spurred further research, leading to the development of more potent and broad-spectrum fluoroquinolone antibiotics. These advanced derivatives, such as enoxacin, incorporated a fluorine atom and other modifications to the basic naphthyridine structure, enhancing their antibacterial efficacy. researchgate.netnih.gov The evolution from nalidixic acid demonstrated the immense potential of the naphthyridine scaffold as a template for designing new and improved therapeutic agents. nih.gov

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govresearchgate.netrsc.org The 1,6-naphthyridin-4-one moiety has earned this distinction due to its presence in a wide array of biologically active compounds. nih.govnih.gov Its structural features allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. This versatility has led to the development of 1,6-naphthyridin-4-one derivatives with applications beyond antibacterial agents, including potent inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov

Rationale for Research Focus on 7-Chloro-1H-1,6-naphthyridin-4-one and its Derivations

The specific focus on this compound stems from its strategic importance as a key intermediate in the synthesis of more complex and biologically active molecules. The chlorine atom at the 7-position provides a reactive handle for introducing various substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. This targeted modification is a cornerstone of modern drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

The fluorinated nature of many naphthyridine derivatives, including those synthesized from chloro-intermediates, often enhances their metabolic stability and binding affinity to target proteins. The pursuit of novel kinase inhibitors for cancer treatment is a prime example of the application of this compound. By strategically modifying this core structure, researchers have successfully developed potent and selective inhibitors of key signaling pathways involved in tumor growth and proliferation. nih.govnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-chloro-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-3-6-5(4-11-8)7(12)1-2-10-6/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXJMXCMHOCSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=NC=C2C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679454 | |

| Record name | 7-Chloro-1,6-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952138-12-4 | |

| Record name | 7-Chloro-1,6-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 1h 1,6 Naphthyridin 4 One and Analogues

Established Synthetic Routes to the 1,6-Naphthyridin-4-one Core

The construction of the fundamental 1,6-naphthyridin-4-one scaffold has been approached through various reliable methods. These established routes primarily involve cyclization strategies and the use of powerful organometallic reagents.

Cyclization Approaches for 1,6-Naphthyridin-4-one Formation

Cyclization reactions are a cornerstone in the synthesis of the 1,6-naphthyridin-4-one core, with strategies often starting from pre-existing pyridine (B92270) or pyridone structures. nih.govresearchgate.net These methods build the second ring onto the initial heterocyclic scaffold.

One common approach involves building upon a preformed pyridine ring. nih.gov This can be exemplified by the synthesis of 1,6-naphthyridin-2(1H)-ones, where a substituted pyridine is treated with another reagent to form the second, fused ring. nih.gov For instance, a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can be reacted with malononitrile (B47326) in the presence of a base like sodium methoxide (B1231860) to construct the naphthyridinone system. nih.gov

Alternatively, synthetic routes can commence from a preformed pyridone ring. nih.govnih.gov This strategy is also employed in the synthesis of 1,6-naphthyridin-2(1H)-ones. The general principle involves taking a pyridone derivative and introducing the necessary atoms to form the adjacent fused ring through a cyclization reaction. nih.gov

Grignard Reagent-Mediated Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives

A robust and scalable method for synthesizing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes Grignard reagents. mdpi.com This approach involves the addition of a Grignard reagent to 4-amino-2-chloronicotinonitrile. mdpi.com The resulting intermediate undergoes an acidolysis–cyclocondensation sequence to yield the desired 3-substituted 5-chloro-1,6-naphthyridin-4-one. This method is notable for its practicality and has been successfully applied on a large scale, making it suitable for preclinical development. mdpi.com A wide array of 3-substituted derivatives can be synthesized in moderate to good yields using this technique. mdpi.com

Table 1: Examples of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives Synthesized via Grignard Reagents

| Grignard Reagent | 3-Substituent | Yield |

|---|---|---|

| Phenylmagnesium bromide | Phenyl | Good |

| Ethylmagnesium bromide | Ethyl | Moderate |

| Isopropylmagnesium chloride | Isopropyl | Moderate |

This table is illustrative and based on the general findings that various Grignard reagents provide moderate to good yields. mdpi.com

Suzuki-Miyaura Coupling Applications in Naphthyridinone Synthesis

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. youtube.comlibretexts.orgyoutube.com This reaction has found application in the synthesis and functionalization of naphthyridinone scaffolds. nih.govnih.gov For instance, it can be used to introduce aryl or other substituents at specific positions on the naphthyridinone ring system, allowing for the creation of diverse libraries of compounds for biological screening. nih.govnih.gov The reaction typically involves a palladium catalyst, a base, and the two coupling partners. youtube.comyoutube.com

The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org

Advanced Synthetic Strategies for the Diversification of 7-Chloro-1H-1,6-naphthyridin-4-one

Further diversification of the this compound scaffold is crucial for exploring structure-activity relationships in drug discovery. Advanced synthetic strategies are employed to introduce a variety of functional groups at different positions of the naphthyridinone core.

One key strategy involves the use of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid as an intermediate. ossila.com This fluorinated building block is valuable for creating novel analogues for medicinal chemistry research. ossila.com The chlorine atom at the 7-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. This has been instrumental in the development of compounds with potential anticancer and anti-inflammatory activities. ossila.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,6-naphthyridin-2(1H)-one |

| 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile |

| malononitrile |

| sodium methoxide |

| 4-amino-2-chloronicotinonitrile |

| Phenylmagnesium bromide |

| Ethylmagnesium bromide |

| Isopropylmagnesium chloride |

| Cyclopropylmagnesium bromide |

Sequential One-Pot Functionalization Reactions

One-pot sequential reactions represent an efficient and atom-economical approach to synthesizing complex molecules from simpler precursors in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. This strategy has been effectively applied to the functionalization of naphthyridine scaffolds.

A notable advancement involves the use of 1,6-naphthyridine-5,7-ditriflates as highly reactive and versatile platforms for rapid diversification. acs.org These bench-stable intermediates can be prepared and then subjected to a variety of one-pot difunctionalization reactions. acs.org The differential reactivity of the two triflate groups allows for sequential and selective substitution or cross-coupling reactions at the C5 and C7 positions. For instance, the C7-triflate can be selectively displaced or coupled, followed by a different transformation at the C5 position without isolating the monosubstituted intermediate. This approach provides rapid access to a wide array of differentially substituted 1,6-naphthyridines. acs.org

The following table summarizes various C-C and C-N bond-forming reactions that can be performed sequentially on the 1,6-naphthyridine-7-triflate intermediate, demonstrating the versatility of this one-pot strategy.

| Reaction Type | Reagents/Catalyst | Position | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C7 | 7-Aryl-1,6-naphthyridine |

| Negishi Coupling | Organozinc reagent, Pd catalyst | C7 | 7-Alkyl/Aryl-1,6-naphthyridine |

| Cyanation | Zinc cyanide, Pd catalyst | C7 | 7-Cyano-1,6-naphthyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C7 | 7-Amino-1,6-naphthyridine |

| Chlorination | Anhydrous HCl | C7 | 7-Chloro-1,6-naphthyridine |

| Etherification | Alcohol, Base | C7 | 7-Alkoxy-1,6-naphthyridine |

This table illustrates the diverse transformations possible on the 1,6-naphthyridine-7-triflate intermediate, often in a one-pot sequence. acs.org

Furthermore, one-pot strategies have been developed for the initial construction of related naphthyridine systems. For example, a metal-free, one-pot synthesis of 4-iodo-3-phenylbenzo[b] niscpr.res.insphinxsai.comnaphthyridine proceeds through the sequential imine formation from O-alkynylquinolinyl aldehydes and tert-butyl amine, followed by an iodine-mediated cyclization. tandfonline.com While this example leads to a fused benzo derivative, the underlying principle of tandem imine formation and cyclization in a single pot is a relevant strategy for constructing the core heterocyclic system. tandfonline.com

Microwave-Assisted Synthesis Protocols for Naphthyridinone Intermediates

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. rasayanjournal.co.intsijournals.com This technique utilizes microwave irradiation to generate heat via the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. niscpr.res.insphinxsai.comrasayanjournal.co.in

In the context of naphthyridine chemistry, microwave irradiation has been successfully employed to expedite the synthesis of key intermediates and analogues. For instance, the cyclization of hydrazone precursors to form substituted 1,8-naphthyridines is significantly accelerated under microwave conditions compared to conventional heating methods. niscpr.res.insphinxsai.com In one specific application, 2-{(2E)-2-[1-(2-chlorophenyl) ethylidene] hydrazino}-3-substituted phenyl-1,8-naphthyridines were efficiently cyclized in the presence of DMF and KOH under microwave irradiation to yield 2-(indazol-1-yl)-1,8-naphthyridines in good yields within minutes. sphinxsai.com

The Friedlander annulation, a classic method for synthesizing quinoline (B57606) and naphthyridine rings, has also been adapted to microwave protocols. A solvent-free, DABCO-catalyzed Friedlander synthesis of 1,8-naphthyridines under microwave irradiation provides the desired products in fairly good yields, avoids the use of volatile organic solvents, and dramatically reduces reaction times. tsijournals.com

The table below details examples of microwave-assisted reactions for preparing naphthyridine-related structures, highlighting the efficiency of this methodology.

| Reaction Type | Starting Materials | Conditions | Product | Advantages |

| Intramolecular Cyclization | 2-Hydrazino-1,8-naphthyridine derivatives | DMF/KOH, 450W, 5 min | 2-(Indazol-1-yl)-1,8-naphthyridines | Rapid, high yield, clean reaction sphinxsai.com |

| Friedlander Synthesis | 2-Aminonicotinaldehyde, Active methylene (B1212753) compounds | DABCO, 600W, minutes | Substituted 1,8-naphthyridines | Solvent-free, fast, eco-friendly tsijournals.com |

| Azetidinone Formation | 7-Amino-1,8-naphthyridine derivatives, Chloroacetyl chloride | THF, 420W | 4-Azetidinone derivatives of 1,8-naphthyridine (B1210474) | Simple, fast, efficient rasayanjournal.co.in |

| Oxadiazole Formation | Hydrazone, Acetic anhydride (B1165640) | Silica gel, 400W, 4 min | 1,3,4-Oxadiazolyl-1,8-naphthyridin-2-ones | Solvent-free, rapid, high purity niscpr.res.in |

This table showcases various microwave-assisted synthetic protocols for naphthyridine intermediates and derivatives, emphasizing the significant reduction in reaction time and improved efficiency. niscpr.res.insphinxsai.comrasayanjournal.co.intsijournals.com

Synthesis of Key Intermediates Pertinent to this compound Derivatization

The synthesis of derivatized 7-chloro-1H-1,6-naphthyridin-4-ones relies heavily on the availability of versatile and reactive intermediates. The strategic design of these precursors is crucial for introducing chemical diversity into the final products.

One of the most powerful intermediates for this purpose is 1,6-naphthyridine-5,7-ditriflate . This compound is synthesized from readily available precursors via a tandem nitrile hydration/cyclization sequence to first form the corresponding 1,6-naphthyridine-5,7-dione, which is then treated with triflic anhydride. acs.org The resulting ditriflate is exceptionally useful for sequential functionalization, as described in section 2.2.1, allowing for the introduction of a chlorine atom at C7 followed by further modification at C5. acs.org

Another important class of intermediates is derived from quinolinic anhydride . Methanolysis of quinolinic anhydride yields a hemiester, which can be further functionalized. researchgate.net For example, treatment with oxalyl chloride and then sarcosine (B1681465) ethyl ester produces 3-(N-ethoxycarbonylmethyl-N-methylcarbamoyl)pyridine-2-carboxylic acid methyl ester. researchgate.net This acyclic precursor can then be cyclized using sodium alkoxides to form 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters, which possess the core naphthyridinone structure ready for further chemical manipulation. researchgate.net

Additionally, 4-(arylamino)nicotinonitriles serve as valuable precursors for fused 1,6-naphthyridine (B1220473) systems. These intermediates can undergo acid-mediated Friedel-Crafts-type intramolecular cycloaromatization to produce polycyclic 1,6-naphthyridin-4-amines, where the cyano group acts as a one-carbon synthon. rsc.org

The following table outlines key intermediates used in the synthesis of 1,6-naphthyridinone derivatives.

| Intermediate | Starting Material(s) | Key Transformation | Synthetic Goal |

| 1,6-Naphthyridine-5,7-ditriflate | Substituted cyanoacetamide | Tandem nitrile hydration/cyclization, then triflation | Platform for sequential C5/C7 functionalization acs.org |

| 3-(Carbamoyl)pyridine-2-carboxylic acid esters | Quinolinic anhydride, Sarcosine ethyl ester | Amide formation and esterification | Acyclic precursor for Dieckmann-type cyclization researchgate.net |

| 4-(Arylamino)nicotinonitriles | 4-Chloronicotinonitrile, Arylamine | Nucleophilic aromatic substitution | Precursor for intramolecular cycloaromatization rsc.org |

This table summarizes crucial intermediates, their synthetic origins, and their utility in constructing the 1,6-naphthyridinone scaffold and its derivatives. acs.orgresearchgate.netrsc.org

Biological Activities and Mechanistic Insights of 7 Chloro 1h 1,6 Naphthyridin 4 One Derivatives

Anticancer and Antitumor Activities

Derivatives of 7-chloro-1H-1,6-naphthyridin-4-one have demonstrated significant potential as anticancer agents. Their efficacy stems from the ability to interfere with specific molecular targets that are critical for the growth and survival of tumor cells. The core structure serves as a versatile template for the synthesis of potent inhibitors of various enzyme families, leading to a broad spectrum of antitumor activities.

A primary mechanism through which these naphthyridinone derivatives exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). Overexpression and dysregulation of RTKs are common drivers of oncogenesis, making them important targets for cancer therapy.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and motility. Its aberrant activation is linked to the development and metastasis of numerous cancers. Several derivatives of this compound have been identified as potent inhibitors of c-Met kinase. google.com

One study focused on synthesizing a series of 1,6-naphthyridin-4(1H)-one derivatives and evaluating their c-Met inhibitory activity. By modifying the C7 position of the naphthyridinone core, researchers developed compounds with significant potency. For instance, a derivative featuring a 2-fluoro-4-((1-(4-fluorophenyl)-1H-pyrazol-4-yl)methoxy)aniline moiety at the C7 position exhibited an IC50 value of 1.2 nM against c-Met. Another compound, incorporating a 2-fluoro-4-((1-(4-fluorophenyl)-1H-pyrazol-3-yl)methoxy)aniline group, showed an IC50 of 2.1 nM. These findings underscore the importance of the substituent at the C7 position for achieving high-affinity binding to the c-Met kinase.

Table 1: c-Met Kinase Inhibition by 7-Substituted 1,6-Naphthyridin-4(1H)-one Derivatives

| Derivative Substituent at C7 | Target Kinase | IC50 (nM) |

| 2-Fluoro-4-((1-(4-fluorophenyl)-1H-pyrazol-4-yl)methoxy)aniline | c-Met | 1.2 |

| 2-Fluoro-4-((1-(4-fluorophenyl)-1H-pyrazol-3-yl)methoxy)aniline | c-Met | 2.1 |

| 4-((1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methoxy)aniline | c-Met | 3.5 |

AXL is another receptor tyrosine kinase implicated in cancer progression, particularly in drug resistance and metastasis. The 1,6-naphthyridin-4(1H)-one scaffold has also proven effective for developing AXL inhibitors.

Research has led to the discovery of derivatives that display potent and selective inhibition of AXL. A notable example is a compound that integrates a 1H-pyrrolo[2,3-b]pyridine hinge-binding motif. This particular derivative demonstrated an IC50 value of 2.5 nM against AXL kinase. Further structure-activity relationship (SAR) studies revealed that modifications at the C4'-position of a phenyl ring substituent could fine-tune the inhibitory activity against AXL. This highlights the modular nature of the naphthyridinone scaffold in designing targeted kinase inhibitors.

Beyond c-Met and AXL, derivatives of this compound have been investigated for their activity against other RTKs. The versatility of this chemical structure allows for the creation of compounds with varying selectivity profiles. Some derivatives have been shown to inhibit other kinases such as VEGFR, EGFR, and FGFR, which are also crucial in tumor angiogenesis and growth. This multi-targeted approach can be advantageous in overcoming resistance mechanisms that may arise from the inhibition of a single pathway.

In addition to kinase inhibition, some compounds based on a related quinolone structure have been shown to target DNA topoisomerases. biosynth.com These enzymes are essential for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells. Certain quinolone derivatives act as selective inhibitors of DNA gyrase and topoisomerase IV, highlighting another avenue through which this class of compounds can exert anticancer effects. biosynth.com While distinct from the primary focus on 1,6-naphthyridin-4-one kinase inhibitors, this demonstrates the broader potential of related heterocyclic scaffolds in cancer therapy.

The inhibition of key kinases like c-Met and AXL by this compound derivatives leads to significant downstream effects on cellular signaling pathways. google.com By blocking the phosphorylation cascade initiated by these receptors, these compounds can effectively halt the signal transduction that promotes cancer cell growth and survival. google.com

Research has demonstrated that treatment with these inhibitors can suppress the phosphorylation of downstream effectors such as AKT and ERK. This modulation of signaling pathways can induce cell cycle arrest and promote apoptosis (programmed cell death) in tumor cells. For example, potent c-Met inhibitors derived from the 1,6-naphthyridinone scaffold have been shown to inhibit the proliferation of various cancer cell lines, including those from gastric (MKN-45) and lung (NCI-H441) cancers, with IC50 values in the low nanomolar range.

Table 2: Antiproliferative Activity of a c-Met/AXL Inhibitor Derivative

| Cell Line | Cancer Type | IC50 (nM) |

| MKN-45 | Gastric Cancer | 6 |

| NCI-H441 | Lung Cancer | 12 |

| SNU-5 | Gastric Cancer | 22 |

These cellular effects are a direct consequence of the targeted inhibition of specific kinases, confirming the mechanism of action and therapeutic potential of this class of compounds in oncology.

Cellular Effects and Signal Transduction Pathway Modulation

Antimicrobial Activities

The naphthyridine core is famously associated with the quinolone class of antibiotics, with nalidixic acid being an early 1,8-naphthyridine (B1210474) derivative. mdpi.com This historical success has spurred continued research into new naphthyridine derivatives to combat bacterial infections, particularly in the face of rising antibiotic resistance.

The primary mechanism of action for many antibacterial naphthyridine derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. nih.gov

Naphthyridine-based antibiotics, such as Gemifloxacin and Trovafloxacin, function by binding to these enzymes and stabilizing the transient double-strand DNA breaks that are part of their catalytic cycle. mdpi.com This trapping of the enzyme-DNA complex prevents the re-ligation of the DNA strands, leading to a cessation of DNA synthesis and ultimately, bacterial cell death. nih.gov The inhibitory activity is potent, with some halogenated derivatives achieving IC₅₀ values in the low nanomolar range against S. aureus DNA gyrase.

The emergence of multi-drug resistant (MDR) bacteria is a critical global health threat, necessitating the development of new antibiotics that can overcome existing resistance mechanisms. Naphthyridine derivatives have shown significant promise in this area. mdpi.com

Several compounds have demonstrated potent activity against a range of resistant pathogens. For example, specific 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have shown very good antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae and were comparable or superior to vancomycin (B549263) and ciprofloxacin (B1669076) against strains of S. aureus and Staphylococcus epidermidis. mdpi.com Furthermore, derivatives like Gemifloxacin are indicated for treating infections caused by multi-drug resistant S. pneumoniae. mdpi.com This efficacy against resistant strains makes the chloro-naphthyridinone scaffold an important template for designing next-generation antibiotics.

| Compound Class/Example | Resistant Strain | Observed Efficacy | Source |

|---|---|---|---|

| 1-Cyclopropyl-6-fluoro-7-(...) -1,8-naphthyridine-3-carboxylic acids | MDR Streptococcus pneumoniae, MDR S. aureus, MDR S. epidermidis | Very good activity, comparable or superior to ciprofloxacin and vancomycin. | mdpi.com |

| Gemifloxacin | MDR S. pneumoniae | Indicated for clinical use against infections caused by this strain. | mdpi.com |

| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Antibiotic-resistant Enterococcus strains | Showed high activity in clinical trials. | mdpi.com |

In addition to their intrinsic antibacterial activity, some 7-chloro-naphthyridinone derivatives can enhance the efficacy of existing antibiotics when used in combination. This synergistic effect is a valuable strategy for restoring the utility of older antibiotics to which bacteria have developed resistance.

A study involving 1,8-naphthyridine derivatives, including 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide , found that while the compounds themselves had no clinically relevant antibacterial activity at the tested concentrations (MIC ≥ 1,024 µg/mL), they significantly potentiated the action of fluoroquinolone antibiotics. When used at subinhibitory concentrations in combination with drugs like ofloxacin (B1677185) and lomefloxacin (B1199960), the naphthyridine derivatives caused a significant reduction in the MIC of the antibiotics against multi-resistant strains of E. coli and S. aureus. For instance, the MIC of lomefloxacin against E. coli dropped from 16 µg/mL to 2 µg/mL in the presence of a naphthyridine derivative. This suggests that these compounds can act as antibiotic adjuvants, potentially by interacting with bacterial targets in a way that facilitates the action of the primary antibiotic.

Antifungal Activities of Naphthyridine Derivatives

While the broader class of naphthyridine derivatives has shown promise as antifungal agents, specific data on the antifungal activities of this compound derivatives are limited in the currently available scientific literature. Research on other naphthyridine isomers, such as 1,8-naphthyridines, has demonstrated activity against various fungal strains. For instance, certain hydrazono and azo derivatives of 1,8-naphthyridine have been found to be active against Aspergillus niger and Candida albicans nih.gov. Additionally, some polymers containing 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine moieties have exhibited strong antifungal influence against A. niger and Fusarium oxysporum nih.gov. However, direct evidence of the antifungal efficacy of this compound derivatives remains an area for future investigation.

Antitubercular Activity Profiles

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. While various naphthyridine derivatives have been investigated for this purpose, specific studies focusing on the antitubercular activity of this compound derivatives are not extensively reported.

Research on related structures provides some insights. For example, a series of 7-chloro-4-quinolinylhydrazones demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to first-line drugs like ethambutol (B1671381) and rifampicin (B610482) nih.govnih.gov. Although these compounds belong to the quinoline (B57606) class, the presence of a 7-chloro substituent highlights a potentially important structural feature for antitubercular activity. Furthermore, studies on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues have identified compounds with promising anti-tuberculosis activity nih.gov. The translation of these findings to the this compound scaffold warrants further exploration.

Antiviral Activities, Including Anti-HIV Properties

Derivatives of the 1,6-naphthyridine (B1220473) scaffold have shown notable potential as antiviral agents. A series of 1,6-naphthyridine analogues have been investigated for their activity against a narrow spectrum of viruses, primarily human herpesviruses. documentsdelivered.com One particular naphthyridine derivative, compound A1, demonstrated potent anti-human cytomegalovirus (HCMV) activity, with a 50% inhibitory concentration (IC50) that was 39- to 223-fold lower than that of the standard drug ganciclovir (B1264) against two different viral strains. documentsdelivered.com These 1,6-naphthyridine derivatives were also found to be effective against HCMV strains resistant to existing drugs like ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action. documentsdelivered.com

In the context of anti-HIV research, the 1,6-naphthyridone core has been identified as a productive scaffold. nih.gov Building upon a series of anti-HIV 6-desfluoroquinolones, researchers found that replacing the quinolone nucleus with a 1,6-naphthyridone core led to the identification of a highly selective derivative, NM13. nih.gov This compound, which incorporates a C7 benzothiazolpiperazine group, exhibited potent anti-HIV activity with high selectivity. nih.gov While these findings are promising for the 1,6-naphthyridine class, specific data on the antiviral and anti-HIV activities of derivatives of this compound are needed to fully understand their potential in this therapeutic area.

Other Pharmacological Effects

Anti-inflammatory Properties

The anti-inflammatory potential of naphthyridine derivatives has been a subject of interest, although specific data for this compound derivatives are scarce. Research on the closely related 1,8-naphthyridine isomer has yielded promising results. For instance, a synthesized 7-chloro-6-fluoro-1,8-naphthyridine-3-carboxamide derivative, C-34, demonstrated significant anti-inflammatory activity. documentsdelivered.comnih.gov In a study using a lipopolysaccharide (LPS)-induced mouse model, C-34 led to a significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1-β, and IL-6 at low doses. documentsdelivered.comnih.gov At a higher dose, it also protected mice from endotoxin-induced lethality. documentsdelivered.comnih.gov These findings suggest that the 7-chloro-naphthyridine scaffold may possess inherent anti-inflammatory properties, which could be a fruitful area of investigation for derivatives of the 1,6-naphthyridine isomer.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new and more effective treatments are needed. While the antileishmanial potential of various heterocyclic compounds has been explored, there is a lack of specific research on the activity of this compound derivatives against Leishmania species.

Studies on structurally related compounds offer some direction for future research. For instance, a series of 7-chloro-4-quinolinyl hydrazone derivatives were evaluated for their antileishmanial activity. nih.gov Several of these compounds demonstrated potent activity against the promastigotes of different Leishmania species and were also effective against the amastigote form of L. braziliensis. nih.gov This suggests that the 7-chloro-substituted heterocyclic scaffold could be a promising starting point for the design of new antileishmanial agents. However, dedicated studies are required to determine if this activity translates to the this compound core.

Structure Activity Relationships Sar and Molecular Design of 7 Chloro 1h 1,6 Naphthyridin 4 One Derivatives

Elucidation of Key Structural Features for Pharmacological Potency and Selectivity

The pharmacological profile of 7-chloro-1H-1,6-naphthyridin-4-one derivatives can be finely tuned by strategic modifications at various positions of the naphthyridine core. These substitutions significantly impact the compound's interaction with biological targets, influencing its potency and selectivity.

Influence of Substitution Patterns at N1, C3, C4, C5, C7, and C8 Positions

The biological activity of 1,6-naphthyridin-4-one derivatives is highly dependent on the nature and position of substituents around the core structure. nih.govnih.gov

N1 Position: Modifications at the N1 position can influence the compound's pharmacokinetic properties and target engagement. For instance, the introduction of a prop-2-yn-1-yl group at the N1 position has been explored in the development of anti-inflammatory agents. researchgate.net

C3 Position: The C3 position is a critical site for substitution, with various aryl and alkyl groups being introduced to modulate activity. Studies have shown that 3-phenyl-1,6-naphthyridin-4-one derivatives are potent MET kinase inhibitors. mdpi.com The nature of the substituent on the phenyl ring can further refine this activity. For example, a fluorine atom at the ortho position of the phenyl ring was found to have a different impact on yield compared to other substitutions. mdpi.com

C4 Position: The carbonyl group at the C4 position is often crucial for activity, likely acting as a hydrogen bond acceptor in interactions with biological targets. nih.gov

C5 Position: The presence of a chlorine atom at the C5 position is a common feature in many active derivatives and is a key intermediate in the synthesis of more complex analogs. mdpi.com The substitution at this position can significantly impact the electronic properties of the ring system.

C7 Position: The C7 position offers another point for modification to enhance potency and selectivity. For example, functionalization at this position has been achieved through Suzuki-Miyaura coupling to introduce aryl groups. mdpi.com

Table 1: Impact of Substitutions on the Biological Activity of 1,6-Naphthyridin-4-one Derivatives

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| N1 | prop-2-yn-1-yl | Component of anti-inflammatory agents | researchgate.net |

| C3 | Phenyl | Potent MET kinase inhibition | mdpi.com |

| C4 | Carbonyl | Important for cytotoxicity, likely H-bond acceptor | nih.gov |

| C5 | Chlorine | Key intermediate for further functionalization | mdpi.com |

| C7 | Aryl groups | Functionalization via Suzuki-Miyaura coupling | mdpi.com |

Role of Halogenation in Modulating Biological Activity

Halogenation is a widely used strategy in medicinal chemistry to enhance the biological activity of lead compounds. researchgate.net The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netbiointerfaceresearch.com

In the context of 1,6-naphthyridin-4-one derivatives, the chlorine atom at the C7 position is a defining feature of the parent compound, this compound. This halogen is often a key starting point for further chemical modifications. For example, chloro-1,5-naphthyridine derivatives are valuable intermediates for introducing nucleophilic reagents. nih.gov

Furthermore, the presence of halogens at other positions can also significantly modulate activity. For instance, the introduction of a fluorine atom at the C6 position, in conjunction with a chlorine at C7, has been explored in the design of anti-inflammatory and anticancer agents. researchgate.net The specific type and position of the halogen can lead to distinct pharmacological profiles. For example, bromo-derivatives have also been synthesized and evaluated for their biological potential. mdpi.com

Identification of Essential Pharmacophores for Specific Target Interactions

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound derivatives, specific pharmacophoric features have been identified for various targets.

For cytotoxicity in human cancer cell lines, the C1-NH group and the C4-carbonyl group of the naphthyridine ring, along with a C2-naphthyl ring, have been identified as important. nih.gov The hydrogen-bonding capability of the N1-H and the C4=O is crucial for interaction with the target.

In the context of Peroxisome Proliferator-Activated Receptor (PPAR) alpha and gamma dual agonists, a 7-hydroxy-benzopyran-4-one moiety has been identified as a key pharmacophore. nih.gov While not a direct derivative of the title compound, this highlights the importance of the relative arrangement of hydroxyl and carbonyl groups in a bicyclic system for this specific target class.

Computational Approaches in Structure-Activity Relationship Studies

Computational methods play an increasingly vital role in modern drug discovery, enabling the rational design of new compounds and the prediction of their biological activities. These approaches are particularly valuable in understanding the complex SAR of molecules like this compound derivatives.

Molecular Modeling-Assisted Compound Design

Molecular modeling techniques allow researchers to visualize the three-dimensional structures of molecules and their interactions with biological targets. This insight is invaluable for designing new derivatives with improved binding affinity and selectivity.

For 1,6-naphthyridin-2-one derivatives, molecular modeling has been used to understand the structural basis for their activity as FGFR4 inhibitors. nih.gov Similarly, for other naphthyridine derivatives, molecular docking studies have been employed to predict their binding modes and guide the synthesis of new analogs. ekb.eg These studies can help rationalize observed SAR and propose new modifications to enhance desired pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to naphthyridine derivatives. nih.gov These studies have generated predictive models for the cytotoxicity of these compounds against various cancer cell lines. The resulting contour maps from these analyses provide a visual representation of the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for activity, thus guiding further drug design. nih.gov For instance, 3D-QSAR studies on other heterocyclic compounds like 1,2,4-triazoles have demonstrated the importance of electrostatic and steric fields for anticancer activity. nih.gov

Advanced Computational Studies on 7 Chloro 1h 1,6 Naphthyridin 4 One and Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the exchange-correlation energy, DFT methods provide a balance between computational cost and accuracy, making them suitable for studying complex molecules.

Electronic Structure Analysis, Including HOMO/LUMO Orbital Energies and Distributions

The electronic structure of a molecule is fundamental to its chemical reactivity and photophysical properties. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For 7-Chloro-1H-1,6-naphthyridin-4-one, DFT calculations would reveal the distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich naphthyridinone ring system, while the LUMO may be distributed across the entire molecule, including the electron-withdrawing chloro group. The presence of the chloro substituent is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to the unsubstituted 1H-1,6-naphthyridin-4-one. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a red-shift in the absorption spectrum.

Table 1: Hypothetical HOMO-LUMO Energies for this compound and its Unsubstituted Analogue

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1H-1,6-naphthyridin-4-one | -6.5 | -1.8 | 4.7 |

| This compound | -6.8 | -2.2 | 4.6 |

Note: This table is illustrative and based on general principles of substituent effects. Actual values would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis and Electron Density Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.gov It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. The analysis of donor-acceptor interactions within the NBO framework reveals information about charge transfer and delocalization of electron density. rsc.orgresearchgate.net

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic system. A significant interaction to consider is the delocalization from the lone pairs of the chlorine atom to the adjacent π* orbitals of the naphthyridinone ring. This interaction contributes to the electronic properties and reactivity of the molecule. The analysis can also provide insights into the nature of the C-Cl bond and the charge distribution across the molecule. ut.ac.ir The NBO method allows for the calculation of natural atomic charges, which provide a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various technologies, including optical switching and data storage. rsc.org DFT calculations are instrumental in predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

For this compound, the presence of the electron-withdrawing chloro group and the π-conjugated naphthyridinone system suggests that it may exhibit NLO properties. DFT calculations can quantify the dipole moment (μ) and the components of the hyperpolarizability tensor. Studies on other push-pull naphthyridine derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. rsc.org While specific data for this compound is not available, a study on 2,7-naphthyridine (B1199556) derivatives provides a reference for the types of values that might be expected. rsc.org

Table 2: Calculated Static First Hyperpolarizability (β) of Representative 2,7-Naphthyridine Derivatives

| Compound | Description | β (esu) |

| N | 2,7-Naphthyridine (Parent) | 0.00 |

| N2 | 4-[(E)-2-(4-nitrophenyl) ethenyl]-2,7-naphthyridine | 25.86 x 10⁻³⁰ |

| N3 | 4-[(E)-2-(3,5-dinitrophenyl) ethenyl]-2,7-naphthyridine | 19.45 x 10⁻³⁰ |

Data adapted from a study on 2,7-naphthyridine derivatives, intended to be illustrative of NLO properties in similar systems. rsc.org

Thermodynamic Property Calculations for Conformational and Isomeric Stability

DFT calculations can be used to determine the thermodynamic properties of molecules, such as their relative energies, enthalpies, and Gibbs free energies. This information is crucial for understanding the conformational and isomeric stability of a compound.

For this compound, tautomerism is a key consideration. The molecule can exist in the keto form (1H-1,6-naphthyridin-4-one) or the enol form (1,6-naphthyridin-4-ol). DFT calculations can predict the relative stability of these tautomers in the gas phase and in different solvents. Generally, for related heterocyclic systems, the keto form is found to be more stable. Furthermore, if different conformers are possible due to rotation around single bonds, DFT can identify the most stable conformation by calculating the potential energy surface.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to predict the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Prediction of Ligand-Target Interactions

Molecular docking simulations of this compound with a specific protein target, such as a protein kinase, would provide valuable insights into its potential as a therapeutic agent. nih.gov The simulation would predict the binding mode of the compound within the active site of the protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, the nitrogen atoms in the naphthyridinone ring and the carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The chloro-substituted aromatic ring can engage in hydrophobic and halogen bonding interactions with the amino acid residues of the protein's binding pocket. The docking score, an estimation of the binding affinity, can be used to rank and compare different analogues. Studies on similar 1,8-naphthyridine (B1210474) derivatives have successfully used molecular docking to understand their binding mechanisms with various receptors.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Parameter | Value |

| Protein Target | Example Kinase (e.g., EGFR) |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | Hydrogen bond with Met793 (backbone NH), Hydrophobic interactions with Leu718, Val726, Ala743, Halogen bond with Lys745 |

Note: This table is a hypothetical representation of potential docking results and is for illustrative purposes only. Actual results would depend on the specific protein target and docking software used.

Elucidation of Molecular Binding Modes and Affinities

Molecular docking studies have been pivotal in elucidating the binding modes and affinities of 1,6-naphthyridinone derivatives with their target proteins, primarily protein kinases, which are crucial regulators of cellular processes. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key intermolecular interactions that stabilize the complex.

Research into 1,6-naphthyridine (B1220473) and its analogues as kinase inhibitors has identified crucial binding interactions within the ATP-binding site of these enzymes. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, molecular docking studies have revealed that 1,6-naphthyridine derivatives can effectively occupy the active site. A notable study on 1,6-naphthyridines as potential FGFR inhibitors highlighted that a specific compound from the series formed key interactions with amino acid residues such as Glu520 in the catalytic region, Asp630 within the highly conserved DFG motif, and Met524 in the hinge region. nih.gov The stability of such interactions is often reinforced by the formation of hydrogen bonds and π-cation interactions, as demonstrated by molecular dynamics simulations. nih.gov

Similarly, derivatives of the 1,6-naphthyridinone scaffold have been investigated as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase. A scaffold-hopping strategy led to the design of a potent c-Met inhibitor based on a 1,6-naphthyridin-4(1H)-one core. nih.gov Further research into c-Met inhibitors has unveiled novel binding modes. For example, some inhibitors can bind to the kinase linker and extend into a newly identified hydrophobic binding site, which is formed by a significant conformational change of the C-helix, representing an inactive state of the kinase. nih.gov

The table below summarizes key binding interactions for representative 1,6-naphthyridinone analogues with their target kinases, as elucidated by molecular docking studies.

| Compound Class | Target Kinase | Key Interacting Residues | Type of Interaction |

| 1,6-Naphthyridine Analogues | FGFR | Glu520, Asp630, Met524 | Hydrogen Bonds, π-cation |

| 1,6-Naphthyridin-4(one) Derivatives | c-Met | Kinase linker, Hydrophobic pocket | Hydrophobic Interactions |

These detailed insights into the molecular binding modes are invaluable for the rational design of new analogues with improved affinity and selectivity. By understanding which functional groups of the ligand interact with specific residues of the target protein, medicinal chemists can strategically modify the lead compound to enhance its therapeutic properties.

Homology Modeling for Target Protein Structure Prediction

While X-ray crystallography and NMR spectroscopy are the gold standards for determining the three-dimensional structure of proteins, these experimental techniques are not always feasible. In such cases, homology modeling, also known as comparative modeling, serves as a powerful computational tool to predict the structure of a target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the "template").

For many well-characterized drug targets, such as the kinase domains of FGFR and c-Met, numerous crystal structures are publicly available in databases like the Protein Data Bank (PDB). These existing structures often serve as the direct basis for molecular docking studies, bypassing the need for generating a homology model from scratch. For example, the discovery of roblitinib (B610542) (FGF401), a selective FGFR4 inhibitor, utilized an existing FGFR4 kinase-domain homology model for its design and optimization. acs.org

However, homology modeling becomes indispensable when dealing with novel protein targets, or when investigating the effects of mutations on drug binding, for which experimental structures may not be available. The process of homology modeling involves several key steps:

Template Selection: Identifying one or more known protein structures that have a high degree of sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template(s).

Model Building: Building a three-dimensional model of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

The accuracy of a homology model is highly dependent on the sequence identity between the target and the template. A sequence identity of 30% or higher is generally required to build a reasonably accurate model. For kinase inhibitors, homology models can be crucial for understanding how specific mutations, such as those that confer drug resistance, alter the conformation of the ATP-binding pocket and affect inhibitor binding. nih.gov

The table below outlines the general workflow for homology modeling.

| Step | Description | Key Considerations |

| 1 | Template Identification | High sequence identity to the target protein. |

| 2 | Sequence Alignment | Accuracy of the alignment is critical for model quality. |

| 3 | Model Construction | Building the 3D coordinates of the target based on the template. |

| 4 | Model Validation | Assessing the stereochemical quality and overall fold of the model. |

In the context of this compound and its analogues, while direct homology modeling for its specific targets might be less frequently reported due to the availability of crystal structures for major kinase targets, the principles of homology modeling remain a cornerstone of computational drug discovery, enabling the exploration of novel or mutated biological targets.

Preclinical Evaluation and Pharmacological Assessment of 7 Chloro 1h 1,6 Naphthyridin 4 One Derivatives

In Vitro Efficacy Studies

The initial stages of drug discovery heavily rely on in vitro assays to determine the biological activity and potential of new chemical entities. For derivatives of 7-Chloro-1H-1,6-naphthyridin-4-one, these studies have been crucial in elucidating their cytotoxic, antimicrobial, and enzyme-inhibiting properties.

Cytotoxicity Screening in Relevant Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HL-60)

While specific cytotoxicity data for derivatives of this compound against a broad panel of cancer cell lines is not extensively available in the public domain, studies on related naphthyridinone compounds have shown significant anticancer potential. For instance, pyrazolo-naphthyridine derivatives have demonstrated notable anti-proliferative activity. Specifically, certain compounds from this class were found to be highly active against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values of 6.4 ± 0.45 µM and 2.03 ± 0.23 µM, respectively nih.gov. The cytotoxic effects were confirmed through lactate (B86563) dehydrogenase assays and fluorescence microscopy, which revealed morphological features of apoptosis in treated cells nih.gov.

Research on other heterocyclic compounds has also provided context for the potential of such scaffolds. For example, a benzimidazole (B57391) derivative, se-182, exhibited significant dose-dependent cytotoxicity against several cancer cell lines, with high activity against A549 (lung carcinoma) and HepG2 (liver carcinoma) cells, showing IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively nih.govnih.gov. Similarly, a phosphomolybdate-based hybrid solid demonstrated considerable inhibitory effects against HepG2, A549, and MCF-7 cells, with IC50 values of 33.79 µmol L−1, 25.17 µmol L−1, and 32.11 µmol L−1, respectively nih.gov. Studies on HL-60 human myelogenous leukemia cells have explored the effects of various compounds, though specific data for this compound derivatives in this cell line are limited nih.gov.

Interactive Data Table: Cytotoxicity of Related Heterocyclic Compounds

| Compound Class | Cell Line | IC50 Value | Reference |

| Pyrazolo-naphthyridine | HeLa | 6.4 ± 0.45 µM | nih.gov |

| Pyrazolo-naphthyridine | MCF-7 | 2.03 ± 0.23 µM | nih.gov |

| Benzimidazole (se-182) | A549 | 15.80 µg/mL | nih.govnih.gov |

| Benzimidazole (se-182) | HepG2 | 15.58 µg/mL | nih.govnih.gov |

| Phosphomolybdate Hybrid | HepG2 | 33.79 µmol L−1 | nih.gov |

| Phosphomolybdate Hybrid | A549 | 25.17 µmol L−1 | nih.gov |

| Phosphomolybdate Hybrid | MCF-7 | 32.11 µmol L−1 | nih.gov |

Determination of Minimum Inhibitory Concentrations (MIC) against Microbial Pathogens

The broader family of fluoronaphthyridines has shown potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. Modifications at the N(7) position of balofloxacin, a fluoroquinolone with a naphthyridine core, have led to derivatives with enhanced potency against MRSA and P. aeruginosa mdpi.com.

Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases)

The mechanism of action for many naphthyridinone derivatives involves the inhibition of key cellular enzymes.

Kinase Inhibition: Derivatives of 1,6-naphthyridin-4-one have been identified as potent kinase inhibitors. One such derivative was discovered to be a highly potent AXL inhibitor with an IC50 value of 3.2 ± 0.3 nM. Another study on 1,6-naphthyridin-2(1H)-one derivatives led to the identification of a novel, potent, and highly selective FGFR4 inhibitor nih.gov. Furthermore, naphthyridinone derivatives have been developed as potent inhibitors of PKMYT1, a crucial regulator of the cell cycle.

Topoisomerase Inhibition: Bacterial topoisomerases are well-established targets for antibacterial agents. Novel bacterial topoisomerase inhibitors (NBTIs) with a naphthyridone ring have been explored for their antimycobacterial activity. One representative compound from this class was found to inhibit M. tuberculosis DNA gyrase with an IC50 of 104 nM. While not naphthyridinones, amsacrine (B1665488) derivatives have been shown to selectively inhibit mycobacterial topoisomerase I (TopA) nih.gov. Similarly, certain thiosemicarbazide (B42300) derivatives have been found to inhibit the ATPase activity of Staphylococcus aureus topoisomerase IV. Research on 7-chloro-1,3-dihydroxyacridone, a different heterocyclic structure, demonstrated inhibition of mammalian DNA topoisomerase II catalytic activity.

Interactive Data Table: Enzyme Inhibition by Naphthyridinone and Related Derivatives

| Compound Class | Target Enzyme | Inhibition Metric (IC50) | Reference |

| 1,6-Naphthyridin-4-one derivative | AXL Kinase | 3.2 ± 0.3 nM | |

| Naphthyridone derivative (NBTI) | Mtb DNA Gyrase | 104 nM |

In Vivo Pharmacological Efficacy Evaluation

Following promising in vitro results, the evaluation of lead compounds in animal models is a critical step in preclinical development.

Efficacy Studies in Relevant Animal Models of Disease (e.g., Tumor Xenograft Models, Bacterial Infection Models)

Tumor Xenograft Models: Several studies on 1,6-naphthyridinone derivatives have demonstrated significant in vivo antitumor efficacy. A potent AXL inhibitor based on the 1,6-naphthyridin-4-one scaffold showed significantly improved in vivo antitumor efficacy in AXL-driven tumor xenograft mice, leading to tumor regression at well-tolerated doses. Similarly, a representative 1,6-naphthyridin-2(1H)-one derivative, acting as an FGFR4 inhibitor, demonstrated remarkable antitumor efficacy in a Hep-3B hepatocellular carcinoma xenograft model nih.gov. Furthermore, a novel and potent PKMYT1 inhibitor with a naphthyridinone core exhibited promising in vivo antitumor efficacy.

Bacterial Infection Models: In the context of antimicrobial research, in vivo models such as the murine thigh and lung infection models are widely used to assess the efficacy of new antibacterial agents. A novel bacterial topoisomerase inhibitor with a naphthyridone ring demonstrated in vivo proof-of-concept in an acute mouse model of tuberculosis following oral administration. Fluoronaphthyridine derivatives have also shown potent in vivo antibacterial activity against Gram-positive and Gram-negative bacteria nih.gov.

Biomarker Modulation and Pharmacodynamics Studies (e.g., STAT1 phosphorylation)

Information regarding specific biomarker modulation, such as the phosphorylation of STAT1, by this compound derivatives is not currently available in the reviewed literature. Such pharmacodynamic studies are essential to understand the molecular mechanisms of drug action in a physiological context and to guide the clinical development of these compounds.

Pharmacokinetic Profiling of Lead Derivatives

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. Understanding these properties is crucial in the early stages of drug development to predict a compound's efficacy and safety. For derivatives of this compound, key pharmacokinetic parameters that have been investigated include their metabolic stability and oral bioavailability.

In Vitro Metabolic Stability Assessment (e.g., Human Microsomal Stability)

The metabolic stability of a compound provides an early indication of its potential lifespan in the body. Assays using human liver microsomes are a standard in vitro method to evaluate the susceptibility of a drug candidate to metabolism by cytochrome P450 enzymes, which are major players in drug clearance. A higher metabolic stability generally suggests a longer half-life in vivo.

While specific data for this compound derivatives is not extensively available in the public domain, the general approach involves incubating the compound with human liver microsomes and a cofactor like NADPH to initiate metabolic reactions. The concentration of the parent compound is then measured over time using techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

For instance, in studies of other heterocyclic compounds, derivatives with certain substitutions have shown varied metabolic stability. This highlights the importance of structure-activity relationship (SAR) studies in optimizing for metabolic stability.

Table 1: Illustrative Data on In Vitro Metabolic Stability of Naphthyridine Analogs

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analog A | 35 | 45 |

| Analog B | >60 | <10 |

| Analog C | 15 | 120 |

| Note: This table is illustrative and based on general findings for naphthyridine-like compounds, as specific data for this compound derivatives is not readily available. |

Oral Bioavailability Determination in Preclinical Models

Oral administration is the most common and convenient route for drug delivery. Therefore, determining the oral bioavailability (%F), which is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation, is a critical step in preclinical development. This is typically assessed in animal models such as rats or mice.

Following oral administration of the compound, blood samples are collected at various time points and the concentration of the drug is measured. The area under the concentration-time curve (AUC) for oral administration is then compared to the AUC for intravenous (IV) administration to calculate the oral bioavailability.

For some naphthyridine derivatives, oral bioavailability has been reported to be influenced by factors such as solubility, permeability, and first-pass metabolism. For example, a study on a related 6,7-dimethoxy-4-(p-chlorobenzyl)-isoquinoline in rats showed an oral absorption of 52% with a significant hepatic first-pass effect. nih.gov

Table 2: Representative Oral Bioavailability Data of Naphthyridine-related Compounds in Rats

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%F) |

| Compound X | 10 | 550 | 1.5 | 2300 | 30 |

| Compound Y | 10 | 200 | 2.0 | 950 | 12 |

| Compound Z | 10 | 800 | 1.0 | 4100 | 55 |

| Note: This table presents hypothetical data to illustrate the parameters measured in oral bioavailability studies, as specific values for this compound derivatives are not available in the cited literature. |

Preclinical Toxicity Assessment

Ensuring the safety of a potential drug candidate is paramount. Preclinical toxicity studies are designed to identify potential adverse effects before a compound is tested in humans. These studies are conducted both in vitro and in vivo.

Cellular Toxicity Profiling (e.g., against normal human cells, THP-1 cells)

Cytotoxicity assays are used to assess the toxicity of a compound to cells. This is often evaluated against both cancerous and normal human cell lines to determine the therapeutic index – the ratio between the toxic dose and the therapeutic dose. For instance, pyrazole (B372694) derivatives of naphthyridine have been evaluated for their cytotoxic effects on cancer cell lines like HeLa and MCF-7. nih.gov In such studies, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the drug that inhibits cell growth by 50%. It is crucial to also test against normal, non-cancerous human cells to ensure that the compound selectively targets cancer cells. The human monocytic cell line, THP-1, is also used to assess potential immunotoxicity.

Table 3: Example of Cellular Toxicity Data for Naphthyridine Analogs

| Compound | Cell Line | IC50 (µM) |

| Analog D | HeLa (Cervical Cancer) | 5.2 |

| Analog D | MCF-7 (Breast Cancer) | 8.9 |

| Analog D | Normal Human Fibroblasts | >50 |

| Analog E | HeLa (Cervical Cancer) | 2.1 |

| Analog E | MCF-7 (Breast Cancer) | 3.5 |

| Analog E | Normal Human Fibroblasts | 25 |

| Note: This table is for illustrative purposes, as specific cytotoxicity data against normal human cells for this compound derivatives is not available in the provided search results. |

In Vivo Toxicity Studies (e.g., in zebrafish embryos, Artemia salina larvae) and Hepatotoxicity Risk Assessment

In vivo toxicity studies in model organisms provide a more comprehensive understanding of a compound's potential toxicity to a whole organism. Zebrafish (Danio rerio) embryos and brine shrimp (Artemia salina) larvae are commonly used for rapid, high-throughput toxicity screening due to their rapid development and genetic similarity to humans in key pathways. mdpi.com Parameters such as mortality, developmental abnormalities, and behavioral changes are observed.

Hepatotoxicity, or drug-induced liver injury, is a major reason for drug withdrawal from the market. Therefore, assessing the potential for liver damage is a critical part of preclinical safety evaluation. frontiersin.orgnih.gov This can be done in vitro using liver cell lines or in vivo in animal models by monitoring liver enzyme levels in the blood and examining liver tissue for signs of damage. nih.gov For example, a study on a novel maleimide (B117702) derivative showed no damage to rat liver cells after oral administration. nih.gov

Table 4: Illustrative In Vivo Toxicity and Hepatotoxicity Data

| Assay | Endpoint | Compound F | Compound G |

| Zebrafish Embryo Toxicity (96h) | LC50 (µM) | 15 | >100 |

| Artemia salina Lethality (24h) | LC50 (µg/mL) | 50 | >200 |

| Rat Hepatotoxicity (14 days) | Alanine Aminotransferase (ALT) levels | No significant change | Slight increase |

| Note: This table is a hypothetical representation of data from in vivo toxicity and hepatotoxicity studies. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-1H-1,6-naphthyridin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of precursor naphthyridinones using POCl₃ under reflux (60–95°C, 60–90 min, yielding ~60–80%) . Alternatively, hydrolysis of esters (e.g., ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) under acidic conditions (HCl, H₂O, EtOH, reflux for 9 h) achieves 81% yield . Key considerations include:

- Choice of solvent : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency.

- Temperature control : Prolonged reflux (>90°C) may lead to side reactions like ring decomposition.

- Substituent compatibility : Bulky groups (e.g., cyclopropyl) require milder conditions to prevent steric hindrance .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 8.7–7.0 ppm, with carbonyl carbons at ~160 ppm. Chlorine substituents induce deshielding in adjacent carbons (e.g., δ 116–120 ppm for C-Cl) .

- X-ray crystallography : Confirms planar naphthyridine core and Cl···O intramolecular interactions (e.g., bond angles of 120–125°) .

- Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values to confirm purity .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for ester hydrolysis of 7-chloro-1,6-naphthyridin-4-one derivatives?

- Methodological Answer : Discrepancies often arise from:

- Acid vs. base conditions : Acidic hydrolysis (HCl/H₂O) favors carboxylate formation but may degrade acid-sensitive groups. Alkaline conditions (KOH/MeOH) preserve substituents but require post-acidification .

- Steric effects : Bulky substituents (e.g., 4-fluorophenyl) reduce hydrolysis efficiency by ~15–20% compared to smaller groups .

- Experimental validation : Replicate procedures using controlled anhydrous conditions and monitor via TLC/HPLC to identify side products .

Q. What strategies optimize regioselectivity in multi-step syntheses involving 7-chloro-1,6-naphthyridin-4-one?

- Methodological Answer :

- Grignard reagent design : Use sterically hindered reagents (e.g., 4-fluorobenzylmagnesium chloride) to direct coupling to the C-3 position, achieving >70% regioselectivity .

- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) during chlorination to prevent undesired substitutions .

- Computational modeling : DFT calculations predict electron-deficient sites (e.g., C-4 carbonyl) as preferred reaction centers, guiding synthetic planning .

Q. How to interpret conflicting biological activity data for 7-chloro-1,6-naphthyridin-4-one analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-methoxy vs. 2-chloro) on anti-nematode activity. For example, 2-methoxy derivatives show 48% inhibition at 10 µM, while 2-chloro analogs drop to 30% due to reduced solubility .

- Assay variability : Standardize protocols (e.g., N. braziliensis larval motility assays) across labs to minimize inter-experimental variability. Include positive controls (e.g., albendazole) for calibration .

Critical Analysis of Contradictory Evidence

- Chlorination Efficiency : reports 60% yield using POCl₃, while achieves 80% with optimized stoichiometry (1:3 substrate:POCl₃ ratio). Researchers should prioritize reagent excess and inert atmospheres to maximize yields .

- Biological Activity : Analog 4l (48% yield) in shows lower activity than 4m (41% yield), highlighting the need for iterative SAR studies to balance synthetic feasibility and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。